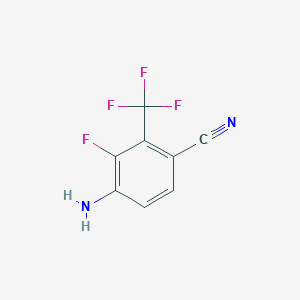

4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile

CAS No.:

Cat. No.: VC13849920

Molecular Formula: C8H4F4N2

Molecular Weight: 204.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4F4N2 |

|---|---|

| Molecular Weight | 204.12 g/mol |

| IUPAC Name | 4-amino-3-fluoro-2-(trifluoromethyl)benzonitrile |

| Standard InChI | InChI=1S/C8H4F4N2/c9-7-5(14)2-1-4(3-13)6(7)8(10,11)12/h1-2H,14H2 |

| Standard InChI Key | OWIGNTFYLJUGDK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1C#N)C(F)(F)F)F)N |

| Canonical SMILES | C1=CC(=C(C(=C1C#N)C(F)(F)F)F)N |

Introduction

4-Amino-3-fluoro-2-(trifluoromethyl)benzonitrile is an organic compound belonging to the class of aromatic amines and nitriles. Its molecular formula is C₈H₅F₃N₂, and it is characterized by the presence of an amino group at position 4, a fluorine atom at position 3, and a trifluoromethyl group at position 2 of the benzene ring . This compound is of significant interest in medicinal chemistry and material science due to its potential applications as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer agents.

Synthesis and Yield

The synthesis of 4-amino-3-fluoro-2-(trifluoromethyl)benzonitrile typically involves a multi-step process. The entire synthesis can achieve a product purity exceeding 99% with a total yield between 73% to 75%, depending on optimized reaction conditions and the selection of readily available reagents.

Applications in Research

This compound is used in scientific research, particularly in medicinal chemistry, due to its potential as an intermediate in the synthesis of pharmaceuticals. Derivatives of this compound may exhibit anti-cancer properties due to their structural similarity to known pharmacophores in cancer therapy. The trifluoromethyl group enhances lipophilicity and improves membrane permeability, which is critical for drug design.

Biological Activity and Mechanism of Action

The mechanism of action for compounds like 4-amino-3-fluoro-2-(trifluoromethyl)benzonitrile involves interactions at the molecular level with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, potentially modulating their activity. This interaction can lead to alterations in signaling pathways and enzyme activities, which are crucial for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume